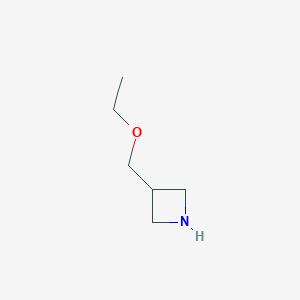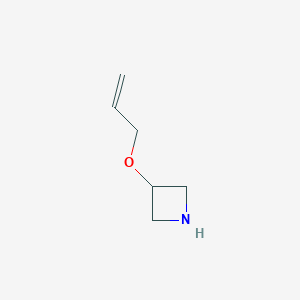![molecular formula C15H17ClFN B1392512 [1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride CAS No. 1242924-02-2](/img/structure/B1392512.png)
[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques . Unfortunately, the specific molecular structure of “[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride” is not provided in the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more . Unfortunately, the specific physical and chemical properties of “[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride” are not provided in the available sources.Scientific Research Applications
Synthesis and Analytical Characterization
- Synthesis and Characterization of Isomers : The study by Dybek et al. (2019) explores the synthesis and comprehensive analytical characterization of various substances based on the 1,2-diarylethylamine template, including 1-Benzyl-2-(4-fluorophenyl)-ethylamine hydrochloride. This research highlights the complex chemistry of these compounds, which includes creating and differentiating between various isomers (Dybek et al., 2019).
Potential Therapeutic Applications
- Anorectic Properties : Research by Mrongovius et al. (1982) suggests that compounds structurally similar to 1-Benzyl-2-(4-fluorophenyl)-ethylamine have potential as non-stimulant anorectics, based on their effects on appetite and motor activity in animal models (Mrongovius et al., 1982).
Chemical Properties and Reactions
- Orthometalation Properties : A study by Vicente et al. (1997) investigates the orthometalation of primary amines, including compounds similar to 1-Benzyl-2-(4-fluorophenyl)-ethylamine. This research provides insights into the chemical reactivity and potential applications of these compounds in organometallic chemistry (Vicente et al., 1997).
Pharmacological Research
- Cognitive Dysfunction Studies : Ogawa et al. (1994) explored the effects of NE-100, a compound structurally related to 1-Benzyl-2-(4-fluorophenyl)-ethylamine, on cognitive dysfunction. This study indicates the potential of such compounds in addressing cognitive impairments (Ogawa et al., 1994).
Synthesis Techniques
- Asymmetric Synthesis : Bringmann and Geisler (1990) describe a method for synthesizing enantiomerically pure 1-(2-fluorophenyl)-ethylamine, which is closely related to 1-Benzyl-2-(4-fluorophenyl)-ethylamine hydrochloride. This highlights advancements in synthesis techniques for such compounds (Bringmann & Geisler, 1990).
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN.ClH/c16-14-8-6-13(7-9-14)11-15(17)10-12-4-2-1-3-5-12;/h1-9,15H,10-11,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTLEESJAKOFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(4-Isopropylbenzyl)oxy]azetidine](/img/structure/B1392434.png)






![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine](/img/structure/B1392447.png)

![tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1392452.png)